molecular formula C7H13ClN2 B13106810 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride

2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride

Cat. No.: B13106810
M. Wt: 160.64 g/mol
InChI Key: KARIAQOOWACGPR-RGMNGODLSA-N
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Description

2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethylamine moiety, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride typically involves the reaction of cyclopropyl ethylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, while the acetonitrile group can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: This compound has a similar structure but lacks the cyclopropyl group.

    Acetonitrile: A simpler compound that serves as a solvent and reagent in many chemical reactions.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the acetonitrile moiety.

Uniqueness

2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is unique due to the combination of the cyclopropyl group and the acetonitrile moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c1-6(7-2-3-7)9-5-4-8;/h6-7,9H,2-3,5H2,1H3;1H/t6-;/m0./s1

InChI Key

KARIAQOOWACGPR-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1CC1)NCC#N.Cl

Canonical SMILES

CC(C1CC1)NCC#N.Cl

Origin of Product

United States

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